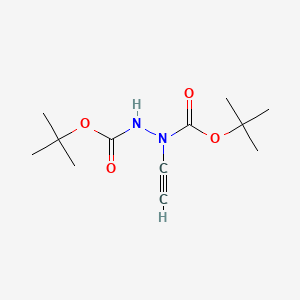
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C12H20N2O4 It is a derivative of hydrazine and contains both ethynyl and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate can be synthesized through the addition of terminal alkynes to diazodicarboxylates. The reaction typically involves the use of copper salts and other reagents such as Cp*RuCl(COD), 1,3-dicarbonyls, and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out in organic solvents such as THF or dichloromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while substitution reactions can produce a variety of ethynyl-substituted compounds.
Scientific Research Applications
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound’s hydrazine moiety makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to interact with biological targets.
Mechanism of Action
The mechanism by which Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: This compound has a trifluoromethyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: The presence of a methyl group instead of an ethynyl group results in different biological activities and applications.
Di-tert-butyl-iminodicarboxylate: This compound lacks the ethynyl group and has different uses in organic synthesis, particularly in the preparation of primary amines.
Uniqueness
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming novel derivatives. Its combination of tert-butyl and hydrazine moieties also makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl N-ethynyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-8-14(10(16)18-12(5,6)7)13-9(15)17-11(2,3)4/h1H,2-7H3,(H,13,15) |
InChI Key |
AVULYMCVZYVIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)
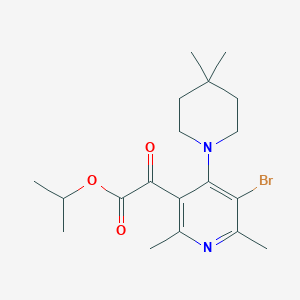
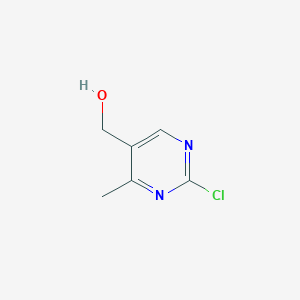

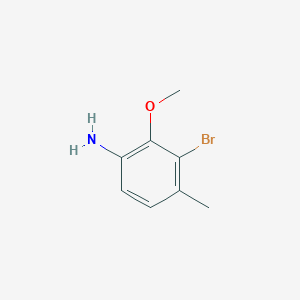
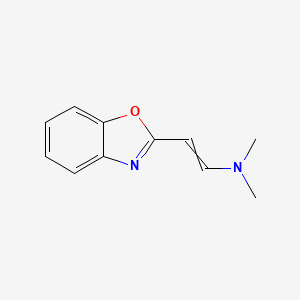
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
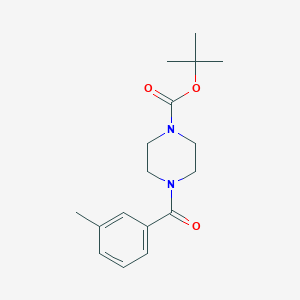
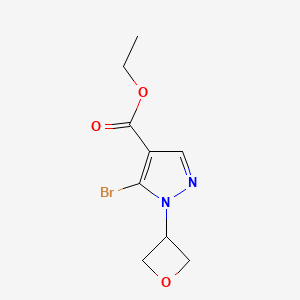
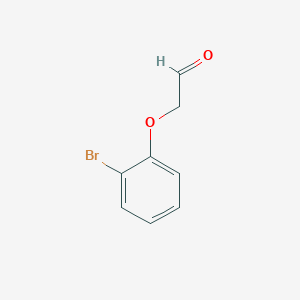
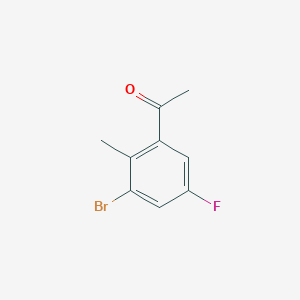
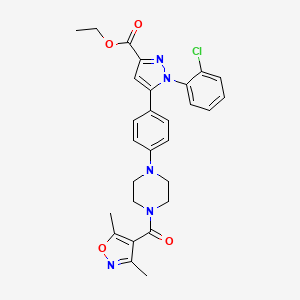
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)
